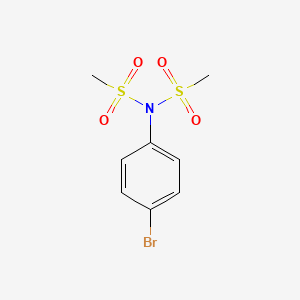

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-

Description

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a bromine atom on the phenyl ring and a methylsulfonyl group, which can influence its chemical properties and reactivity.

Properties

IUPAC Name |

N-(4-bromophenyl)-N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S2/c1-15(11,12)10(16(2,13)14)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXUHSBRYMSLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- typically involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.

Chemical Reactions Analysis

Coupling Reactions

The 4-bromophenyl group facilitates cross-coupling reactions. For example:

-

Copper-mediated coupling : Reaction with benzene sulfonamide in the presence of CuI forms N-aryl sulfonamides via Ullmann-type coupling .

-

Suzuki-Miyaura coupling : The bromine atom can be replaced with aryl/heteroaryl boronic acids under palladium catalysis, though direct examples require extrapolation from similar compounds .

Table 1: Representative Coupling Reactions

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenyl methyl sulfone | CuI, benzene sulfonamide, 110°C | N-Aryl sulfonamide derivatives | ~70–85% |

Sulfonamide Functionalization

The dual sulfonamide groups participate in:

-

N-Alkylation : Reaction with alkyl halides or epoxides under basic conditions to form tertiary sulfonamides.

-

Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) cleaves protective groups like tert-butoxycarbonyl (BOC), as demonstrated in sulfamide synthesis .

Key Reaction Pathway (BOC Deprotection):

-

BOC-protected sulfamide (e.g., 11 ) → HCl/dioxane → Free sulfamide (e.g., 17 ) .

-

Conditions: 5 M HCl, RT, 4–8 h.

-

Yield: Quantitative (by NMR).

-

Biological Activity-Driven Modifications

The compound’s 4-bromophenyl and sulfonamide moieties are critical in medicinal chemistry. Modifications include:

-

Bromine replacement : Substitution with fluorine, chlorine, or methoxy groups alters potency (Table 2) .

-

Side-chain optimization : Varying alkyl/aryl groups on the sulfonamide nitrogen impacts receptor binding .

Table 2: Impact of Substituents on Biological Activity

| R₁ | R₂ | IC₅₀ (ETₐ, nM) | IC₅₀ (ETᴃ, nM) |

|---|---|---|---|

| n-Propyl-NH– | 4-Bromophenyl | 0.5 | 391 |

| Benzyl-NH– | 4-Bromophenyl | 1.6 | 461 |

| Cyclopropyl-NH– | 4-Bromophenyl | 4.4 | 1,474 |

Friedel-Crafts Sulfonylation

The 4-bromophenyl sulfonyl group acts as an electrophile in Friedel-Crafts reactions. For example:

-

Synthesis of benzamide derivatives : Reacting with aromatic hydrocarbons (e.g., benzene, toluene) in the presence of AlCl₃ yields N-aryl benzamides .

Representative Procedure :

-

4-[(4-Bromophenyl)sulfonyl]benzoyl chloride + L-valine → Schotten-Baumann acylation → 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (94% yield).

-

Cyclodehydration with ethyl chloroformate → Oxazol-5-one derivatives (90% yield).

Oxidative Transformations

The methylsulfonyl group can undergo oxidation under strong conditions (e.g., CrO₃/HOAc), though direct examples for this compound are unreported. Analogous oxidations of sulfides to sulfones suggest potential reactivity .

Scientific Research Applications

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and methylsulfonyl groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

- Methanesulfonamide, N-(4-chlorophenyl)-N-(methylsulfonyl)-

- Methanesulfonamide, N-(4-fluorophenyl)-N-(methylsulfonyl)-

- Methanesulfonamide, N-(4-iodophenyl)-N-(methylsulfonyl)-

Uniqueness

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The specific combination of functional groups can also affect its solubility, stability, and overall chemical behavior.

Biological Activity

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure featuring a bromophenyl group and a methylsulfonyl moiety, has been investigated for various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 250.11 g/mol

- Functional Groups : Sulfonamide, bromophenyl

The sulfonamide functional group is significant due to its hydrophilic properties, contributing to the compound's solubility in water and various organic solvents. This property enhances its potential for biological interactions.

1. Antimicrobial Properties

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- has shown effectiveness against certain microbial strains. Its mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. Research indicates that this compound could be utilized in developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

2. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-. It has been observed to suppress the growth of cancer stem cells (CSCs) and inhibit cancer cell motility without affecting non-tumorigenic cells at certain concentrations (e.g., 10 µM) . The compound's ability to target specific signaling pathways involved in tumor growth presents it as a promising candidate for further drug development.

The biological activity of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- may be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Protein-Protein Interactions : Its use in proteomics studies suggests that it can modify cysteine residues in proteins, facilitating the analysis of protein interactions.

- Targeting Signaling Pathways : Research indicates that it may alter the levels and localization of key phosphoproteins involved in cancer cell signaling .

Applications in Research and Industry

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is studied for its potential applications across various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with desired therapeutic properties.

- Biological Research : Investigated for interactions with biomolecules and potential therapeutic effects.

- Industrial Applications : Utilized in pharmaceutical development and agrochemical synthesis.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of Methanesulfonamide derivatives on murine liver cell lines, demonstrating significant growth inhibition of tumorigenic cells while sparing healthy cells. This selective toxicity underscores its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In vitro assays revealed that Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- exhibited notable activity against specific bacterial strains, suggesting its utility as a lead compound in antibiotic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromophenyl)-N-(methylsulfonyl)methanesulfonamide, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, outlines a route using bromoiodobenzene and a primary amine (e.g., N-phenyl-1-naphthylamine) with a base like sodium tert-butoxide in N,N-dimethylacetamide at elevated temperatures (80–100°C). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients. Key parameters include reaction time, temperature, and stoichiometric ratios of reagents to minimize byproducts like dehalogenated intermediates .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and highlight the use of SHELX programs (SHELXL for refinement, SHELXS for structure solution). Data collection at low temperatures (~199 K) reduces thermal motion artifacts. The refinement process involves iterative cycles to minimize R-factors (e.g., R1 < 0.05) using constraints for bond lengths/angles. Hydrogen bonding networks, such as C–H⋯O interactions, are critical for stabilizing the crystal lattice .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide derivative?

- Methodology :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituents on the aromatic ring and sulfonamide groups. For example, the methylsulfonyl group shows a singlet at ~3.3 ppm (¹H) and 45 ppm (¹³C).

- FT-IR : Peaks at ~1350 cm⁻¹ and 1150 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactive sites?

- Methodology : Using software like Gaussian or ORCA, DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. demonstrates the Colle-Salvetti correlation-energy functional for electron density analysis. Solvent effects (via PCM models) and vibrational frequency calculations validate experimental IR data .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic findings?

- Methodology : Discrepancies (e.g., unexpected NMR shifts or IR bands) may arise from dynamic effects or polymorphism. Pair SC-XRD with solid-state NMR to assess conformational flexibility. For example, identifies hydrogen-bonded dimers in crystals that may not persist in solution, explaining NMR signal splitting. Temperature-dependent NMR studies (VT-NMR) further probe dynamic behavior .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology : Modify substituents on the bromophenyl or sulfonamide groups. identifies analogs with high similarity to kinase inhibitors (e.g., CID 57572120). Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) and correlate activity with steric/electronic parameters (Hammett constants, LogP) using QSAR models .

Q. What role does the sulfonamide moiety play in enzyme inhibition mechanisms?

- Methodology : The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase). Molecular docking (AutoDock Vina) and MD simulations reveal binding poses and interaction energies. Competitive inhibition assays (IC₅₀ measurements) validate computational predictions. highlights dual sulfonyl groups enhancing binding affinity via additional hydrogen bonds .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across structurally similar analogs?

- Methodology : Variations in assay conditions (pH, temperature) or cell lines may cause discrepancies. Standardize protocols (e.g., NIH guidelines) and validate hits using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). shows CID 58869395 (90% similarity) lacks activity in HTS, suggesting off-target effects or solubility issues .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.